
N1,N2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine is a complex organic compound characterized by its unique structure, which includes oxazole rings and a benzene diamine core
Métodos De Preparación
The synthesis of 1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-propan-2-yl-4,5-dihydro-1,3-oxazole with benzene-1,2-diamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or oxazole rings are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine involves its interaction with specific molecular targets. The oxazole rings and benzene diamine core allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Compared to other similar compounds, 1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine stands out due to its unique combination of oxazole rings and benzene diamine core. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities.
Thiadiazole derivatives: Noted for their antimicrobial properties.
Indole derivatives: Recognized for their diverse biological and clinical applications.
Each of these compounds has distinct properties and applications, but the unique structure of 1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine provides specific advantages in certain research and industrial contexts.
Propiedades
Número CAS |
1448522-46-0 |
|---|---|
Fórmula molecular |
C30H34N4O2 |
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
1-N,2-N-bis[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C30H34N4O2/c1-19(2)27-17-35-29(33-27)21-11-5-7-13-23(21)31-25-15-9-10-16-26(25)32-24-14-8-6-12-22(24)30-34-28(18-36-30)20(3)4/h5-16,19-20,27-28,31-32H,17-18H2,1-4H3/t27-,28-/m1/s1 |
Clave InChI |
VFOZTAVXRHGQSV-VSGBNLITSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4C5=N[C@H](CO5)C(C)C |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4C5=NC(CO5)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


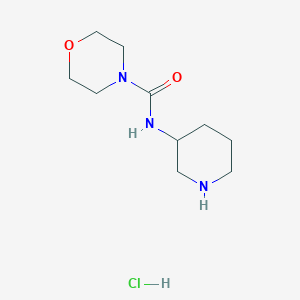
![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
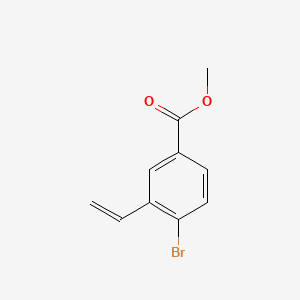
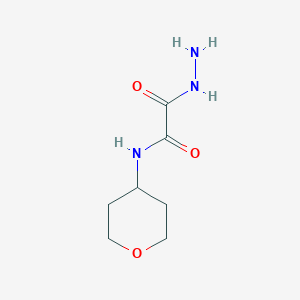
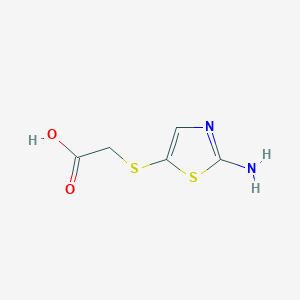
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
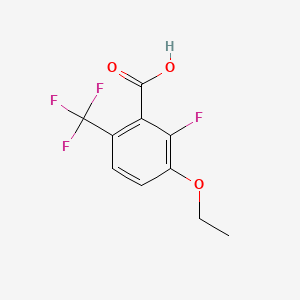
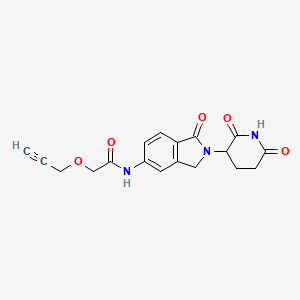
![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)
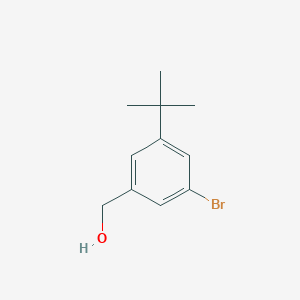
![1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)
![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)
![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)
